Fmoc-MeAnon(2)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

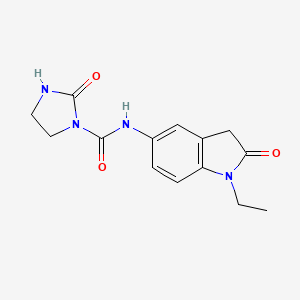

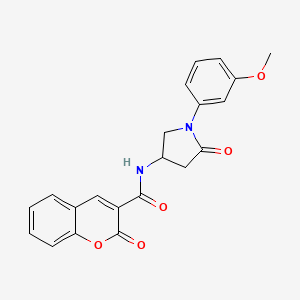

Fmoc-MeAnon(2)-OH, also known as 9-fluorenylmethyloxycarbonyl-2-methylanthranilic acid, is a derivative of anthranilic acid modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process, allowing for the stepwise construction of peptides.

Wissenschaftliche Forschungsanwendungen

Fmoc-MeAnon(2)-OH is used in various scientific research applications, including:

Chemistry: It is used in the synthesis of complex peptides and proteins.

Biology: It is used in the study of protein-protein interactions and enzyme mechanisms.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is used in the production of synthetic peptides for research and commercial purposes.

Wirkmechanismus

Target of Action

Fmoc-MeAnon(2)-OH, a member of the Fmoc-modified amino acids and short peptides family, primarily targets the self-assembly process of biomolecules . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .

Mode of Action

The compound interacts with its targets through hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the self-assembly of biomolecules . Fmoc-modified biomolecules with substantial aromatic moieties in their side-chains, such as Fmoc-β-(2-naphthyl)-alanine (Fmoc-2-Nal) and Fmoc-FF, could self-assemble to nanofibrillar structures which then formed continuous viscoelastic hydrogels .

Result of Action

The molecular and cellular effects of this compound’s action are manifested in the formation of distinct self-assembled structures . These structures have potential applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent used can control the self-assembly of Fmoc protected aliphatic amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-MeAnon(2)-OH typically involves the protection of the amino group of 2-methylanthranilic acid with the Fmoc group. This is achieved by reacting 2-methylanthranilic acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-MeAnon(2)-OH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling: The free amino group can react with activated carboxyl groups to form peptide bonds.

Substitution: The aromatic ring of the anthranilic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like hydroxybenzotriazole (HOBt) are used.

Substitution: Electrophilic reagents such as nitronium tetrafluoroborate can be used for nitration.

Major Products Formed

Deprotection: The major product is 2-methylanthranilic acid.

Coupling: The major products are peptides with the desired sequence.

Substitution: Substituted anthranilic acid derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Gly-OH: 9-fluorenylmethyloxycarbonyl-glycine

Fmoc-Ala-OH: 9-fluorenylmethyloxycarbonyl-alanine

Fmoc-Val-OH: 9-fluorenylmethyloxycarbonyl-valine

Uniqueness

Fmoc-MeAnon(2)-OH is unique due to the presence of the 2-methylanthranilic acid moiety, which imparts distinct chemical properties such as increased hydrophobicity and aromaticity. These properties can influence the self-assembly and interaction of peptides, making this compound a valuable building block in peptide synthesis.

Eigenschaften

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]nonanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4/c1-3-4-5-6-7-16-23(24(27)28)26(2)25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,3-7,16-17H2,1-2H3,(H,27,28)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBCBCVGMZEERZ-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide](/img/structure/B2380619.png)

![4-[benzyl(methyl)amino]-6-methyl-N-(4-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2380623.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2380624.png)

![4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B2380628.png)

![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2380630.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2380636.png)